molecular formula C14H18O2 B11885194 6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 646064-62-2

6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11885194
CAS No.: 646064-62-2
M. Wt: 218.29 g/mol
InChI Key: GYROGDBBRVOADH-UHFFFAOYSA-N
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Description

6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to the benzopyran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with isobutyraldehyde in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrobenzopyrans.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: Another benzopyran derivative known for its anticoagulant properties.

    Chromone: A structurally similar compound with diverse biological activities.

    Flavonoids: A large class of benzopyran derivatives with antioxidant and anti-inflammatory properties.

Uniqueness

6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The methyl group further contributes to its stability and reactivity in various chemical reactions.

Properties

CAS No.

646064-62-2

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

6-tert-butyl-3-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C14H18O2/c1-9-8-16-12-6-5-10(14(2,3)4)7-11(12)13(9)15/h5-7,9H,8H2,1-4H3

InChI Key

GYROGDBBRVOADH-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(C1=O)C=C(C=C2)C(C)(C)C

Origin of Product

United States

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